molecular formula C17H20N4O4S2 B2602456 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391895-89-9

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2602456
CAS RN: 391895-89-9
M. Wt: 408.49
InChI Key: KFJBBHKQMLBRKF-VXLYETTFSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Methodologies

Versatile Building Blocks : Research demonstrates the utility of similar compounds as versatile building blocks for synthesizing diverse heterocyclic compounds, including azoles, pyrimidines, and furan derivatives. For instance, Farag et al. (2011) explored the reaction of a related compound with various N-nucleophiles to afford arylaminoprop-2-en-1-one derivatives and several heterocyclic derivatives, showcasing its versatility in organic synthesis Farag et al., 2011.

Crystal Structures and Molecular Interactions : The study of crystal structures and supramolecular assemblies of related compounds provides insights into their potential applications in material science and drug design. For example, Kranjc et al. (2012) described the crystal structures of certain benzenesulfonamide derivatives, revealing hydrogen-bonded dimers facilitated by N–H···O interactions, which could inform the design of molecular recognition systems Kranjc et al., 2012.

Potential Biological Activities

Antimicrobial and Antifungal Properties : Several studies have investigated the antimicrobial and antifungal properties of compounds containing benzenesulfonamide moieties. Abdel-Aziz et al. (2008) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, some of which exhibited moderate effects against bacterial and fungal species Abdel-Aziz et al., 2008.

Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine derivatives, demonstrating the potential of such compounds in antimicrobial and antioxidant applications. This underscores the importance of computational methods in predicting the biological activities of novel compounds Flefel et al., 2018.

Synthesis and Biological Evaluation : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their biological activities, including antitumor properties. Fahim and Shalaby (2019) explored the chemical reactivity of certain derivatives towards synthesizing novel compounds with significant in vitro antitumor activity Fahim & Shalaby, 2019.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-12-8-9-26-15(12)10-19-20-16(22)11-18-17(23)13-4-6-14(7-5-13)27(24,25)21(2)3/h4-10H,11H2,1-3H3,(H,18,23)(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBBHKQMLBRKF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

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